Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate is an organic compound with a pyridine ring substituted with a bromomethyl group, a methoxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate typically involves the bromination of a suitable precursor. One common method involves the bromination of 2-methyl-6-methoxypyridine-3-carboxylate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary alcohols.
Scientific Research Applications
Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromomethylbenzoate: Similar structure but with a benzene ring instead of a pyridine ring.
Methyl 2-bromoacetate: Contains a bromoacetate group instead of a bromomethyl group.
Methyl 2-bromomethylacrylate: Contains an acrylate group instead of a pyridine ring.
Uniqueness
Methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate is unique due to the presence of the pyridine ring, which imparts different electronic properties and reactivity compared to benzene or acrylate derivatives. The combination of the bromomethyl and methoxy groups on the pyridine ring makes it a versatile intermediate for various chemical transformations and applications.
Properties
Molecular Formula |
C9H10BrNO3 |
---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-4-3-6(9(12)14-2)7(5-10)11-8/h3-4H,5H2,1-2H3 |
InChI Key |
ZRMUVQCISDPWIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)OC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.